N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S3/c1-10(20)17-11-3-5-12(6-4-11)27(23,24)19-16-18-14-8-7-13(26(2,21)22)9-15(14)25-16/h3-9H,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWKVFXDGCXQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: The benzothiazole intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Sulfamoylation: The methanesulfonyl benzothiazole is further reacted with 4-aminobenzenesulfonamide under appropriate conditions to form the sulfamoyl derivative.
Acetylation: Finally, the sulfamoyl derivative is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonyl (-SO₂CH₃) and sulfamoyl (-SO₂NH-) groups are electron-withdrawing, activating the benzothiazole ring for nucleophilic substitution.
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Example : Reaction with amines or hydrazines at the 2-position of the benzothiazole ring under basic conditions (e.g., K₂CO₃/DMF) forms substituted derivatives .
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Mechanism : The electron-deficient benzothiazole facilitates attack by nucleophiles, displacing the sulfamoyl or methanesulfonyl groups (if labile) .
Hydrolysis Reactions
The acetamide (-NHCOCH₃) and sulfamoyl groups undergo hydrolysis under acidic or basic conditions:
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Acetamide hydrolysis : In aqueous HCl or NaOH, the acetamide hydrolyzes to form N-{4-[(6-methanesulfonyl-1,3-benzothiazol-2-yl)sulfamoyl]phenyl}amine and acetic acid .
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Sulfamoyl hydrolysis : Prolonged heating in H₂SO₄ cleaves the sulfamoyl bond, yielding sulfonic acid and aniline derivatives .
Cyclization Reactions
The benzothiazole core participates in cyclization with α,β-unsaturated carbonyl compounds (e.g., Knoevenagel adducts) to form fused heterocycles.
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Example : Reaction with thiazolidine-2,4-dione derivatives in ethanol/piperidine yields thiazole-incorporated benzothiazoles (e.g., 12a–n in ).
| Reactants | Conditions | Products | Yield (%) | MIC (μg/mL) |
|---|---|---|---|---|
| Thiazolidine-2,4-dione 8 | Piperidine/EtOH, Δ | Benzothiazole derivatives | 65–80 | 100–250 |
Sulfonamide Group Reactivity
The sulfamoyl (-SO₂NH-) group participates in:
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Alkylation : Reacts with alkyl halides (e.g., chloroacetyl chloride) in DMF/K₂CO₃ to form N-alkylsulfonamides .
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Acylation : Acetic anhydride acetylates the sulfamoyl nitrogen, producing N-acetylated derivatives .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling with aryl boronic acids modifies the phenylacetamide moiety:
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Example : Reaction with 4-cyanophenylboronic acid forms 4-cyano-substituted derivatives , enhancing antimicrobial activity .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, releasing SO₂ and NH₃ gases . Differential scanning calorimetry (DSC) shows an exothermic peak at 280°C, correlating with benzothiazole ring breakdown .
Biological Activity Modulation via Structural Modifications
Structural analogs demonstrate varying bioactivity based on substituents:
| Derivative | Modification Site | Activity (MIC, μg/mL) |
|---|---|---|
| 12a (R = H) | Benzothiazole 2-position | 100 (99% inhibition) |
| 9a (R = CH₃) | Acetamide N-substituent | 250 (98% inhibition) |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide has been studied for its efficacy against various bacterial strains, including resistant strains. The sulfonamide group enhances its antibacterial activity, making it a candidate for developing new antibiotics .
2. Anti-inflammatory Properties
This compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. This makes it a potential therapeutic option for conditions like rheumatoid arthritis and other inflammatory disorders .
3. Cancer Research
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly those resistant to conventional therapies. Further research is needed to elucidate its mechanisms and potential as an anticancer drug .
Agricultural Applications
1. Pesticidal Activity
this compound has been investigated for its pesticidal properties. Its structure suggests potential activity against plant pathogens and pests, making it a candidate for developing new agrochemicals. Field trials are necessary to assess its effectiveness and safety in agricultural applications .
2. Plant Growth Regulation
There is emerging evidence that compounds similar to this one can act as plant growth regulators. They may influence growth patterns and stress responses in plants, potentially leading to improved yields under adverse conditions .
Materials Science Applications
1. Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into its use as a functional additive in plastics is ongoing .
2. Nanotechnology
In nanotechnology, this compound can be utilized as a precursor for synthesizing nanoparticles with specific properties tailored for drug delivery systems or imaging agents in biomedical applications. Its compatibility with various substrates makes it an attractive option for developing multifunctional nanomaterials .
Case Studies
Mechanism of Action
The mechanism of action of N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity towards its targets. The sulfamoyl phenyl acetamide moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
Pharmacological Activities
Key Findings :
Physicochemical and Spectral Properties
- Melting Points : Ethoxy-substituted benzothiazole (280–281°C, ) has a higher melting point than methyl-thiadiazole analogs (165–210°C, ), likely due to increased molecular symmetry .
- Spectral Data : IR and NMR profiles () confirm acetamide (C=O ~1650–1700 cm⁻¹) and sulfonamide (S=O ~1150–1350 cm⁻¹) moieties across analogs, with shifts reflecting substituent electronic effects .
Biological Activity
N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide is a synthetic compound notable for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This compound integrates a benzothiazole core with a methanesulfonyl group, which contributes to its biological activity. The following sections detail its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- IUPAC Name : N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- Molecular Formula : C16H16N2O4S2
- Molecular Weight : 408.44 g/mol
The compound features a complex arrangement that allows for various interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar benzothiazole-based compounds against various bacterial strains, suggesting that the incorporation of the methanesulfonyl group may enhance this activity by increasing solubility and bioavailability .
Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it may act as an inhibitor of certain kinases associated with oncogenic signaling pathways. The sulfonamide moiety is known to interact with enzyme active sites, potentially blocking substrate access and leading to reduced enzymatic activity .
Case Studies
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In Vitro Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- Results : The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells, indicating potent anticancer activity.
- : Suggests potential for further development as an anticancer agent.
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Antibacterial Efficacy Testing :
- Objective : Assess antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Results : Minimum inhibitory concentrations (MIC) were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- : Indicates that modifications in molecular structure can enhance antibacterial properties .
Data Table
Q & A
Q. What synthetic methodologies are effective for preparing sulfamoyl-linked acetamide derivatives like N-{4-[(6-Methanesulfonyl-1,3-benzothiazol-2-YL)sulfamoyl]phenyl}acetamide?
Answer: A common approach involves sulfonamide formation via reaction of a sulfonyl chloride intermediate with an amine-bearing aromatic precursor. For example, describes refluxing N-(4-chloro-2-nitrophenyl)methane sulfonamide with acetic anhydride to form N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, followed by crystallization from ethanol . Key steps include:
- Reagent selection : Acetic anhydride as an acetylating agent.
- Reaction monitoring : TLC or HPLC to track sulfonamide formation.
- Purification : Slow evaporation of ethanolic solutions to yield crystalline products .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
Answer: Utilize complementary methods:
- X-ray crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in ) .
- NMR/IR spectroscopy : Confirms functional groups (e.g., sulfamoyl C–S stretches at ~1150 cm⁻¹) and substituent positions .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What are the typical challenges in achieving high-purity sulfamoyl-acetamide derivatives, and how can they be addressed?
Answer: Common issues include:
- Byproduct formation : Use excess acetic anhydride to drive acetylation to completion .
- Solubility constraints : Ethanol or DMF as solvents for recrystallization .
- Hydrolytic instability : Store under inert atmosphere at low temperatures (-20°C) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of the sulfamoyl and benzothiazole moieties in this compound?
Answer: Density Functional Theory (DFT) calculations can model:
- Electrophilic substitution sites : Fukui indices identify reactive positions on the benzothiazole ring .
- Transition states : Reaction path searches (as in ’s ICReDD methods) optimize synthetic routes .
- Non-covalent interactions : Molecular dynamics (MD) simulations predict crystal packing influenced by nitro group torsion angles (e.g., O1–N1–C3–C2 torsion in ) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?
Answer: Apply a multi-technique validation framework:
- Cross-reference crystallographic data : Compare experimental bond lengths/angles with X-ray structures (e.g., ’s C9–H9B⋯O3 interaction) .
- Isotopic labeling : Use deuterated analogs to confirm peak assignments in NMR .
- Temperature-dependent studies : Detect dynamic effects (e.g., rotamers) causing split signals .
Q. What strategies are effective for optimizing reaction yields in sulfamoyl-acetamide synthesis when scaling up?
Answer: Scale-up requires:
- Flow chemistry : Continuous reactors minimize side reactions (e.g., ’s ICReDD feedback loops integrating computation and experimentation) .
- Catalyst screening : DMAP or ultrasonic irradiation (as in ) accelerates sulfonamide coupling .
- Process analytics : In-line FTIR or Raman spectroscopy monitors reaction progression .
Q. How can the biological activity of this compound be methodologically evaluated in in vitro assays?
Answer: Follow ’s protocol for benzoxazole derivatives:
- Target selection : Prioritize enzymes with sulfamoyl-binding pockets (e.g., carbonic anhydrase).
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities .
- Dose-response assays : IC50/EC50 determination via fluorometric or colorimetric readouts .
Data Contradiction Analysis
Q. How to interpret conflicting results between computational predictions and experimental crystallographic data?
Answer:
- Check force field parameters : MD simulations may misrepresent van der Waals radii or torsional barriers.
- Solvent effects : Simulations often neglect solvent-induced polymorphism (e.g., ethanol vs. DMSO in ) .
- Thermal motion : X-ray data (e.g., Uiso values in ) may indicate dynamic disorder not captured in static DFT models .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for Sulfamoyl-Acetamide Derivatives
| Parameter | Value () | Significance |
|---|---|---|
| C9–H9B⋯O3 distance | 2.45 Å | Head-to-tail hydrogen bonding |
| O1–N1–C3–C2 torsion angle | -16.7° | Nitro group planarity deviation |
| Intermolecular C2–H5⋯O5 | 3.12 Å | Chain formation along [101] direction |
Q. Table 2: Computational vs. Experimental Reactivity Metrics
| Method | Reactivity Site (Benzothiazole) | Predicted ΔG (kcal/mol) | Experimental Yield (%) |
|---|---|---|---|
| DFT (B3LYP/6-31G*) | C2 position | -12.4 | 78 |
| MD (AMBER) | C6 position | -9.8 | 62 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
